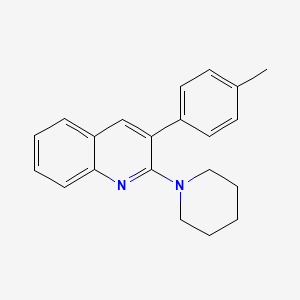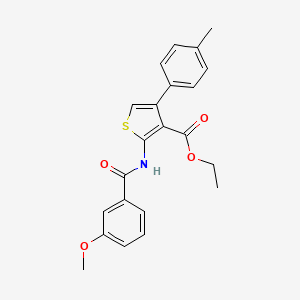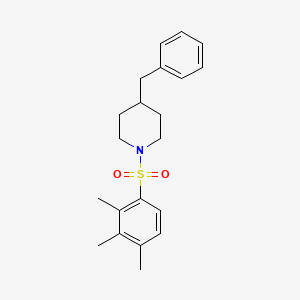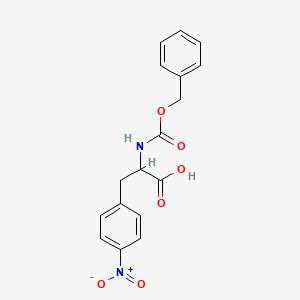
3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
説明
3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid, also known as NPPB, is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is a potent inhibitor of chloride channels and has been used in several studies to investigate the role of chloride channels in various biological processes.
作用機序
3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid is a potent inhibitor of chloride channels. It works by binding to the chloride channel and blocking the passage of chloride ions through the channel. This inhibition of chloride channels has been shown to have several physiological effects, including the regulation of cell volume, neuronal excitability, and fluid secretion.
Biochemical and Physiological Effects:
3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid has been shown to have several biochemical and physiological effects. One of the primary effects of 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid is the regulation of cell volume. 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid has been shown to reduce cell volume by inhibiting the activity of chloride channels. This reduction in cell volume has been shown to have several physiological effects, including the regulation of cell proliferation and the prevention of cell death.
実験室実験の利点と制限
One of the primary advantages of using 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid in lab experiments is its high potency and specificity. 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid has been shown to be a potent inhibitor of chloride channels, making it an ideal compound for investigating the role of chloride channels in various biological processes. However, one of the limitations of using 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid is its potential toxicity. 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid has been shown to be toxic to some cell types, making it important to use appropriate safety measures when working with this compound.
将来の方向性
There are several future directions for the use of 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid in scientific research. One potential direction is the investigation of the role of chloride channels in cancer. Several studies have suggested that chloride channels play a role in cancer cell proliferation and survival. 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid could be used to investigate the role of chloride channels in cancer and could potentially be used as a therapeutic agent for cancer treatment. Another potential direction is the investigation of the role of chloride channels in the immune system. Chloride channels have been shown to play a role in immune cell function, and 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid could be used to investigate this role further.
科学的研究の応用
3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid has been extensively studied for its various applications in scientific research. One of the primary applications of 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid is in the investigation of the role of chloride channels in various biological processes. Chloride channels play a crucial role in several physiological processes, including cell volume regulation, neuronal excitability, and fluid secretion. 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid has been used to investigate the role of chloride channels in these processes.
特性
IUPAC Name |
3-(4-nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c20-16(21)15(10-12-6-8-14(9-7-12)19(23)24)18-17(22)25-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,18,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORCURAKJUSAHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B2412805.png)
![2-Ethoxy-4-methyl-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]-5-propan-2-ylbenzenesulfonamide](/img/structure/B2412807.png)
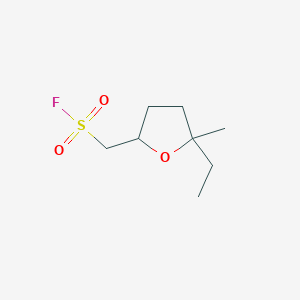

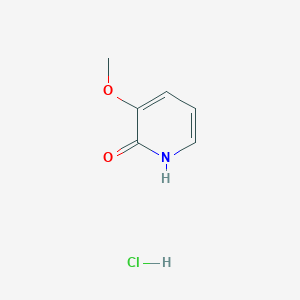



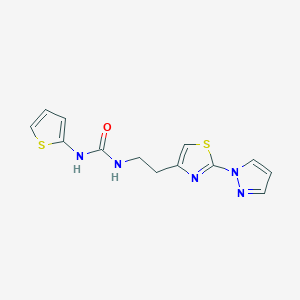
![(4Z)-4-[(4-methoxyphenyl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2412819.png)
